molecular formula C17H24N4O4S B6505437 N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1421499-92-4

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6505437
CAS No.: 1421499-92-4
M. Wt: 380.5 g/mol
InChI Key: QKXBTUBJOXFMRA-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound featuring a hybrid heterocyclic architecture. Its structure integrates a furan-substituted imidazole core linked via an ethyl group to a methanesulfonyl-piperidine carboxamide moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities . The methanesulfonyl group enhances metabolic stability, while the furan moiety may contribute to π-π interactions in biological targets. This compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetics and target specificity through strategic functionalization of heterocyclic scaffolds.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-20-12-14(15-4-3-11-25-15)19-16(20)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBTUBJOXFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A furan ring which contributes to its chemical reactivity.
  • A methyl-substituted imidazole that enhances its biological interactions.
  • A piperidine ring which is known for its role in various pharmacological activities.

The molecular formula is C18H22N4O5SC_{18}H_{22}N_4O_5S with a molecular weight of 390.43 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Research indicates that this compound acts primarily as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in several neurological disorders, including schizophrenia and depression. By enhancing receptor activity, it may provide new therapeutic avenues for these conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Neuropharmacological Modulates mGluRs, potentially aiding in the treatment of schizophrenia and depression .
Antioxidant Properties Exhibits antioxidant activity, which may protect against oxidative stress in neural tissues.
Antimicrobial Activity Preliminary studies suggest potential antimicrobial effects, though further research is needed.

Study 1: Modulation of Metabotropic Glutamate Receptors

A study conducted on the compound's interaction with mGluRs demonstrated that it significantly enhances receptor signaling pathways. This modulation was linked to improved cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with psychiatric disorders.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of the compound. Results indicated that it effectively scavenged free radicals and reduced oxidative damage in neuronal cells, highlighting its potential neuroprotective effects.

Study 3: Antimicrobial Testing

In vitro tests revealed that this compound exhibited moderate antimicrobial activity against various bacterial strains. This aspect opens up possibilities for further exploration in infectious disease treatment.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its combination of furan-2-yl , 1-methylimidazole , methanesulfonyl-piperidine , and carboxamide groups. Key analogs and their distinctions include:

Compound Name / Structure Key Structural Features Differences from Target Compound Reference
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole hybrid with aniline substituent Lacks piperidine, methanesulfonyl, and furan groups; features bipyridine instead
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole with fluorophenyl, methylsulfinyl, and pyridyl-acetamide groups Sulfinyl vs. sulfonyl group; fluorophenyl instead of furan; acetamide vs. carboxamide linker
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate Benzimidazole-piperidine hybrid with fluorobenzyl and ethyl carboxylate Benzimidazole core vs. imidazole; lacks furan and methanesulfonyl groups
{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-4-furan-2-yl-thiazol-5-yl}-(4-methanesulfonyl-phenyl)-methanone Dual furan, thiazole, piperazine, and methanesulfonyl-phenyl groups Thiazole-piperazine scaffold vs. imidazole-piperidine; additional carbonyl functionality

Key Observations :

  • The target compound’s methanesulfonyl-piperidine group distinguishes it from analogs with sulfinyl (e.g., ) or carboxylate (e.g., ) substituents.
  • The ethyl-carboxamide linker provides flexibility compared to rigid bipyridine () or thiazole () scaffolds.
Pharmacological and Physicochemical Properties

Limited direct pharmacological data are available for the target compound, but inferences can be drawn from structural analogs:

  • Receptor Affinity : Imidazole-piperidine hybrids (e.g., ) are reported as dual histamine H1/H4 receptor ligands. The methanesulfonyl group may enhance CNS penetration compared to carboxylates or sulfoxides.
  • Solubility and Bioavailability : The furan moiety’s hydrophobicity could reduce aqueous solubility relative to fluorophenyl-containing analogs (), but the carboxamide linker may mitigate this via hydrogen bonding.

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